N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide
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Overview
Description
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a complex organic compound that features a thiazole ring fused with a pyridine ring, a phenyl group, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide typically involves multiple steps starting from commercially available substances. One common synthetic route involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to yield N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit PI3K by binding to the kinase domain and interfering with its activity . This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
What sets N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. Its ability to inhibit PI3K with high potency makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-6-7-12(17-21-13-4-2-8-19-18(13)24-17)10-14(11)20-16(22)15-5-3-9-23-15/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSQIVULBGUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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